Panamesine

Overview

Description

Synthesis Analysis

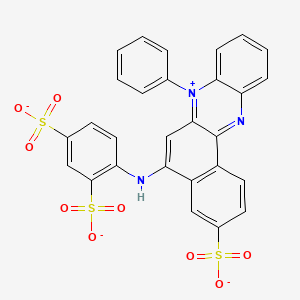

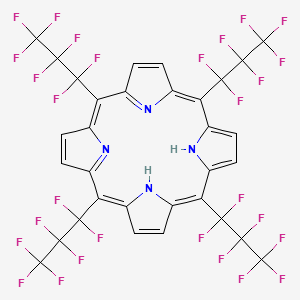

The synthesis of Panamesine and its analogs, such as Sila-panamesine, involves multistep syntheses starting from precursors like 1-benzyl-4-piperidone and tetramethoxysilane. These processes result in the formation of compounds like 1a and 1b, isolated as hydrochlorides. Sila-substitution at specific positions of the piperidine skeleton of this compound, for example, leads to modifications in its molecular structure, enhancing its receptor affinity significantly (Ilg, R., Burschka, C., Schepmann, D., Wünsch, B., & Tacke, R., 2006).

Molecular Structure Analysis

The molecular structure of this compound is characterized through techniques such as elemental analyses and multinuclear NMR studies. Its structure, especially when modified through Sila-substitution, shows a remarkable stability and an enhancement in σ1 receptor affinity. This structural modification, a C/Si exchange, highlights the importance of the molecule's skeleton in determining its interaction with biological receptors (Ilg, R. et al., 2006).

Chemical Reactions and Properties

This compound's chemical properties, particularly its stability in aqueous solutions, are noteworthy. ESI-MS studies reveal its stability across different pH values, which is crucial for its interaction with biological systems. The compound's stability and reaction with sigma receptors are essential for its pharmacological properties, though this review focuses on the chemical aspect without delving into pharmacology (Ilg, R. et al., 2006).

Physical Properties Analysis

The physical properties of this compound, such as solubility and molecular interactions with sigma receptors, are influenced by its molecular structure. While detailed physical properties are not directly provided in the reviewed literature, they can be inferred from the synthesis and structural analyses, indicating a solid foundation for understanding this compound's behavior in biological systems.

Chemical Properties Analysis

The chemical behavior of this compound, including its receptor binding affinity and stability across pH ranges, is crucial for its potential applications. The enhancements seen in analogs like Sila-panamesine suggest that slight modifications to the molecular structure can significantly impact its chemical properties and interactions with biological receptors. These characteristics are fundamental to understanding the compound's potential utility and behavior in various chemical environments (Ilg, R. et al., 2006).

Scientific Research Applications

Sigma Receptor Ligand and Antipsychotic Potential

Panamesine, also known as EMD 57445, has been studied for its role as a sigma receptor ligand and its potential antipsychotic effects. Clinical trials have explored its efficacy in patients with schizophrenia, showing mixed results. Some studies have reported improvements in psychometric variables, suggesting its potential utility in the treatment of schizophrenia. However, the efficacy and safety of this compound in this context have been subjects of debate, with some trials reporting extrapyramidal symptoms and other side effects (Huber et al., 1999), (Frieboes et al., 1999), (Gründer et al., 1999).

Pharmacological Characterization

Research has also been conducted on the pharmacological characterization of this compound. Studies have examined its interaction with sigma receptors and the impact of chemical modifications on its receptor affinity. This includes work on sila-panamesine, a sila-analogue of this compound, which demonstrated altered receptor affinity upon chemical modification (Ilg et al., 2006).

Interaction with Cocaine Effects

This compound has been evaluated for its effects on cocaine-induced convulsions and locomotor hyperactivity. It showed potential in decreasing these effects of cocaine, indicating a unique interaction with sigma receptors and their role in the pharmacodynamics of cocaine (Skuza, 1999).

Mechanism of Action

Target of Action

Panamesine, also known by its developmental code name EMD-57455, is a sigma receptor antagonist . It selectively antagonizes both sigma receptor subtypes, the σ1 and σ2 receptors . These receptors are involved in various cellular functions, including cell proliferation, survival, and death .

Mode of Action

This compound interacts with its targets, the σ1 and σ2 receptors, by binding to them and inhibiting their activity . This interaction results in changes in the cellular functions regulated by these receptors . The major metabolite of the drug, EMD-59983, also has high affinity for the sigma receptors and the dopamine D2 and D3 receptors, with potent antidopaminergic activity .

Biochemical Pathways

Sigma receptors are known to be involved in various cellular functions and biochemical pathways . By antagonizing these receptors, this compound could potentially affect these pathways and their downstream effects .

Pharmacokinetics

It’s known that the drug has a major metabolite, emd-59983

Result of Action

It’s known that this compound has antipsychotic properties . In a clinical study, this compound showed modest effects on positive and negative symptoms of schizophrenia .

Biochemical Analysis

Biochemical Properties

Panamesine is a selective antagonist of both sigma receptor subtypes, the σ1 and σ2 receptors, with an IC50 value of 6 nM . It also interacts with dopamine D2 and D3 receptors, exhibiting potent antidopaminergic activity . The major metabolite of this compound, EMD-59983, retains high affinity for sigma receptors and dopamine receptors . These interactions suggest that this compound can modulate neurotransmitter systems, which is crucial for its potential therapeutic effects.

Cellular Effects

This compound has been shown to influence various cellular processes. In studies involving patients with schizophrenia, this compound improved psychometric variables without causing significant side effects related to the extrapyramidal motoric system . It also did not increase plasma cytokine and soluble cytokine receptor levels, indicating an absence of immunomodulation . Additionally, this compound increased sleep efficiency and reduced time spent awake, demonstrating sleep-consolidating effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its antagonistic action on sigma receptors. By binding to these receptors, this compound inhibits their activity, which can modulate neurotransmitter release and receptor signaling pathways . The drug’s interaction with dopamine receptors further contributes to its antipsychotic effects by inhibiting dopamine-mediated signaling . These combined actions help in reducing symptoms of schizophrenia and improving overall mental health.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stable effects over time. Studies have indicated that this compound does not degrade rapidly and maintains its efficacy in both in vitro and in vivo conditions . Long-term studies have demonstrated that this compound continues to exert its antipsychotic effects without significant loss of potency or stability . This stability is crucial for its potential therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Lower doses have been effective in reducing psychotic symptoms without causing significant side effects . Higher doses may lead to mild dyskinetic movements and other adverse effects . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is metabolized into its major metabolite, EMD-59983, which retains high affinity for sigma and dopamine receptors . The metabolic pathways involve enzymatic reactions that convert this compound into its active form, allowing it to exert its therapeutic effects. These pathways are essential for understanding the drug’s pharmacokinetics and optimizing its clinical use.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with membrane transporters that facilitate its movement across cellular membranes . These transporters play a crucial role in the drug’s absorption, distribution, metabolism, and elimination (ADME) processes . Understanding these mechanisms is vital for optimizing this compound’s therapeutic efficacy.

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with specific cellular compartments. The drug is directed to its target sites through mechanisms such as directed transport and passive diffusion . These processes ensure that this compound reaches its intended receptors and exerts its effects efficiently. The localization of this compound within cells is crucial for its activity and therapeutic potential.

properties

IUPAC Name |

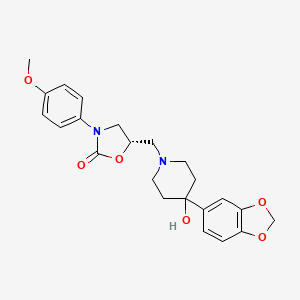

(5S)-5-[[4-(1,3-benzodioxol-5-yl)-4-hydroxypiperidin-1-yl]methyl]-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O6/c1-28-18-5-3-17(4-6-18)25-14-19(31-22(25)26)13-24-10-8-23(27,9-11-24)16-2-7-20-21(12-16)30-15-29-20/h2-7,12,19,27H,8-11,13-15H2,1H3/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINYZUDVKTUKIA-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(OC2=O)CN3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N2C[C@@H](OC2=O)CN3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160971 | |

| Record name | Panamesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139225-22-2 | |

| Record name | Panamesine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139225-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Panamesine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139225222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Panamesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PANAMESINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/023D9E916L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-thiophenyl)acetic acid [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] ester](/img/structure/B1225745.png)

![5-Chloro-7-[1-piperidinyl(2-pyridinyl)methyl]-8-quinolinol](/img/structure/B1225747.png)

![6-[4-Oxo-2-[(4-oxo-2-pyrido[1,2-a]pyrimidinyl)methylthio]-3-thieno[3,2-d]pyrimidinyl]hexanoic acid](/img/structure/B1225749.png)

![2-amino-6-[(4-methoxyanilino)methylidene]-7-oxo-4-phenyl-4H-1-benzopyran-3-carbonitrile](/img/structure/B1225753.png)

![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B1225758.png)

![3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B1225766.png)